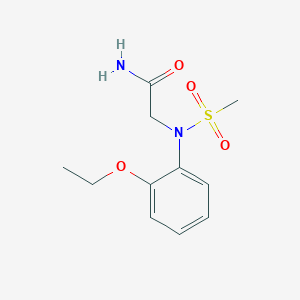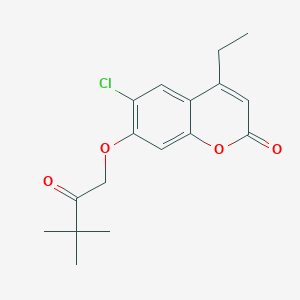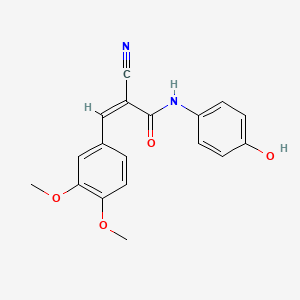
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell growth, proliferation, and differentiation. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making EGFR an attractive target for cancer therapy.
Mecanismo De Acción
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a competitive inhibitor of the ATP binding site of EGFR. The binding of this compound to EGFR prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. The inhibition of EGFR signaling by this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activation of EGFR and downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to enhance the effects of radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for laboratory experiments. The compound is commercially available and has been well-characterized in the literature. In addition, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying the role of EGFR in cancer. However, this compound has some limitations for laboratory experiments. The compound has a relatively short half-life in vivo, which limits its usefulness for in vivo experiments. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the development of EGFR-targeted imaging agents may be useful for the diagnosis and monitoring of cancer. Finally, the investigation of the role of EGFR in non-cancer diseases, such as Alzheimer's disease, may provide new opportunities for the development of therapeutics.
Métodos De Síntesis
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with 4-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with N-(4-hydroxyphenyl)acrylamide in the presence of triethylamine and N,N-dimethylformamide to yield this compound. The synthesis of this compound has been well-established in the literature, and the compound is commercially available.
Aplicaciones Científicas De Investigación
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential as a cancer therapeutic agent. The compound has been shown to inhibit the growth of various cancer cell lines in vitro, including breast cancer, lung cancer, and glioblastoma. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. The compound has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-19)18(22)20-14-4-6-15(21)7-5-14/h3-10,21H,1-2H3,(H,20,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOMGHBBOQKCS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)

![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
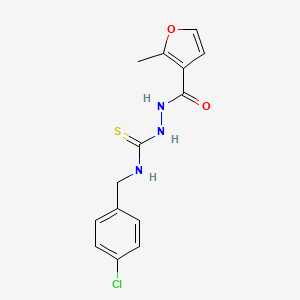
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

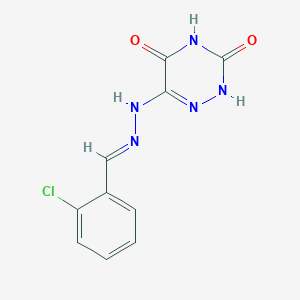
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
